Thailandolide B

描述

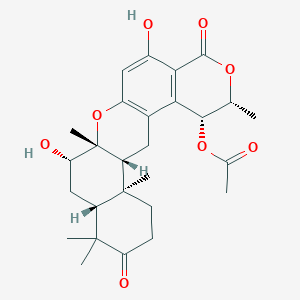

Thailandolide B is a stereoisomer of chrodrimanin B . It is a polyketide lactone isolated from a marine Salinispora sp. The molecular formula of this compound is C27H32O8 and its molecular weight is 484.60 .

Molecular Structure Analysis

The this compound molecule contains a total of 71 bonds. There are 39 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 5 six-membered rings, 4 ten-membered rings, 1 aliphatic ester, 1 aromatic ester, 1 aliphatic ketone, 1 hydroxyl group, and 1 aromatic hydroxyl .Physical and Chemical Properties Analysis

This compound is a pale yellow solid with a melting point of 242-243°C. It is soluble in methanol, ethanol, acetone, and chloroform, but insoluble in water. The predicted boiling point is 655.3±55.0 °C, and the predicted density is 1.33±0.1 g/cm3 .科学研究应用

1. Talaromyces thailandiasis的化学成分

Dethoup et al.(2007)进行的一项研究分析了一种以前未描述过的真菌,即Talaromyces thailandiasis,它产生了新的merodrimanes thailandolides A和B。该研究强调了通过光谱测量和X射线分析确定这些化合物结构的重要性,突出了thail兰多利德B在该真菌化学特征中的重要性(Dethoup et al.,2007)。

2. 泰国传统草药配方中的抗癌潜力

对泰国传统草药配方(特别是Benja Amarit(BJA))的研究表明,它们对各种癌细胞具有抗癌活性。Yapasert et al.(2020)研究了BJA对肝细胞癌和结肠癌细胞的影响。尽管该研究主要关注BJA(其中包含多种植物化学化合物),但它为理解像泰兰多利德B这样的化合物在传统医学中的潜在应用及其在细胞凋亡和抗癌途径中的作用提供了背景(Yapasert et al.,2020)。

3. 泰国药用植物的体外抗炎、抗癌和抗氧化活性

Siriwatanametanon et al.(2010)的一项研究评估了几种泰国植物物种的抗炎、抗增殖和抗氧化活性。虽然没有直接研究泰兰多利德B,但这项研究提供了对泰国药用植物更广泛范围的见解,可能有助于理解像泰兰多利德B这样的化合物在药理学研究中的背景和意义(Siriwatanametanon et al.,2010)。

安全和危害

未来方向

While there is limited information available on the future directions of Thailandolide B research, the compound’s unique structure and properties make it a promising subject for further study. For instance, its structural similarity to other bioactive compounds suggests potential applications in medicinal chemistry .

作用机制

Target of Action

It has been primarily explored for its ability to modulate biological pathways through specific molecular interactions .

Mode of Action

Thailandolide B’s mode of action involves the disruption of cellular processes such as signaling pathways and protein synthesis in microorganisms . This interaction with its targets leads to changes in the cellular processes, affecting the overall functioning of the cells.

Biochemical Pathways

This compound affects the lipid droplet formation in mouse macrophages . By inhibiting this process, it can influence the storage and metabolism of lipids within the cells. This disruption can have downstream effects on various cellular functions, including energy production and cell signaling.

Pharmacokinetics

Its solubility in ethanol, methanol, and dmso suggests that it may have good bioavailability, as these solvents can facilitate its absorption and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of lipid droplet formation in mouse macrophages . This can lead to changes in lipid metabolism within the cells, potentially affecting various cellular functions and overall cell health.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in ethanol, methanol, and DMSO suggests that the presence of these solvents can enhance its action. Additionally, it is recommended to store this compound at -20°C , indicating that low temperatures can help maintain its stability and efficacy.

生化分析

Biochemical Properties

Thailandolide B plays a significant role in biochemical reactions, particularly in inhibiting lipid droplet formation in macrophages . It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, thereby reducing lipid accumulation within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition of their catalytic activity.

Cellular Effects

This compound exerts notable effects on various types of cells and cellular processes. In macrophages, it has been observed to inhibit lipid droplet formation, which is crucial for understanding its potential therapeutic applications . Additionally, this compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can downregulate the expression of genes involved in lipid synthesis, thereby reducing lipid accumulation within cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes involved in lipid metabolism, inhibiting their activity and preventing lipid accumulation . Additionally, it can modulate gene expression by interacting with transcription factors, leading to the downregulation of genes involved in lipid synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, such as at -20°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits lipid droplet formation without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as cytotoxicity or disruption of normal cellular functions. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing harm.

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes and cofactors that play a role in lipid synthesis and degradation . By inhibiting key enzymes in these pathways, this compound reduces lipid accumulation within cells. Additionally, it can affect metabolic flux and metabolite levels, leading to changes in cellular lipid content.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its biochemical effects . The compound’s distribution within tissues is influenced by its solubility and binding affinity to cellular components.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is often directed to lipid droplets and other organelles involved in lipid metabolism . Post-translational modifications and targeting signals may play a role in directing this compound to these compartments, ensuring its effective inhibition of lipid droplet formation.

属性

IUPAC Name |

[(1R,5R,6R,14R,15S,17R,22S)-10,15-dihydroxy-6,14,18,18,22-pentamethyl-8,19-dioxo-7,13-dioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-3(12),4(9),10-trien-5-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O8/c1-12-23(34-13(2)28)21-14-9-18-26(5)8-7-19(30)25(3,4)17(26)11-20(31)27(18,6)35-16(14)10-15(29)22(21)24(32)33-12/h10,12,17-18,20,23,29,31H,7-9,11H2,1-6H3/t12-,17+,18-,20+,23+,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVYOHUPTWNRJD-ZLQXHUGPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(C(=CC3=C2CC4C5(CCC(=O)C(C5CC(C4(O3)C)O)(C)C)C)O)C(=O)O1)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C2=C(C(=CC3=C2C[C@@H]4[C@]5(CCC(=O)C([C@@H]5C[C@@H]([C@@]4(O3)C)O)(C)C)C)O)C(=O)O1)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(2,5-Dimethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3039114.png)

![6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3039116.png)